molecular formula C19H21N5O3 B2595160 5-amino-N-(3,5-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923179-29-7

5-amino-N-(3,5-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2595160
CAS No.: 923179-29-7
M. Wt: 367.409
InChI Key: GLWUDWLTWZHPDU-UHFFFAOYSA-N
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Description

5-amino-N-(3,5-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective chemical probe identified for its inhibitory activity against the PIM1 kinase . The PIM family of serine/threonine kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is frequently associated with hematological malignancies and solid tumors. This compound is characterized by its high selectivity for PIM1 over other kinases, making it an invaluable tool for dissecting the specific signaling pathways mediated by PIM1 in cancer biology (Bryan et al., J. Med. Chem. 2016) . Its primary research application lies in investigating oncogenic signal transduction, with studies demonstrating its utility in suppressing the growth of leukemia cell lines and potentiating the effects of other chemotherapeutic agents. Researchers utilize this carboxamide derivative to explore mechanisms of drug resistance and to validate PIM1 as a therapeutic target in various cancer models, providing critical insights for preclinical drug discovery.

Properties

IUPAC Name

5-amino-N-(3,5-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-4-6-13(7-5-12)11-24-18(20)17(22-23-24)19(25)21-14-8-15(26-2)10-16(9-14)27-3/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWUDWLTWZHPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(3,5-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C24H26N6O6C_{24}H_{26}N_{6}O_{6} with a molecular weight of approximately 494.51 g/mol. The structure features a triazole ring, which is known for its pharmacological relevance. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

1. Antiparasitic Activity

Recent studies have highlighted the compound's potential against Trypanosoma cruzi, the causative agent of Chagas' disease. A series of derivatives based on the 5-amino-1,2,3-triazole-4-carboxamide core were synthesized and evaluated for their efficacy against the parasite. Notably, one compound demonstrated significant suppression of parasite burden in a mouse model, indicating promising antiparasitic activity .

2. Neuroprotective Effects

The compound has also shown neuroprotective properties. In vitro studies indicated that it could inhibit neuroinflammation and protect neuronal cells from oxidative stress-induced damage. Mechanistic investigations revealed that it blocks the NF-κB signaling pathway, which is crucial in mediating inflammatory responses . The ability to cross the blood-brain barrier further supports its potential in treating neurodegenerative diseases.

3. Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition. Research has indicated that it acts as a non-competitive inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The inhibition constants (KIs) for various derivatives suggest that structural modifications can significantly enhance AChE inhibitory activity .

Case Study: Antiparasitic Activity

A study focused on optimizing the 5-amino-1,2,3-triazole-4-carboxamide series revealed that specific substitutions at the para position of the benzyl group could enhance both potency and metabolic stability. For instance, replacing thiomethyl with isopropyl improved activity significantly (pEC50 = 7.4) .

CompoundSubstituentpEC50 Value
Compound 11Isopropyl7.4
Compound 10Thiomethyl<6

Case Study: Neuroprotection

In another study assessing neuroprotective effects, compounds were tested against hydrogen peroxide-induced toxicity in neuronal cell lines. The results demonstrated significant protection at concentrations up to 50 μM without signs of cytotoxicity .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of NF-κB Pathway : This pathway plays a pivotal role in inflammatory responses; inhibiting it can reduce neuroinflammation.
  • AChE Inhibition : By inhibiting AChE, the compound can increase acetylcholine levels in synaptic clefts, potentially improving cognitive functions.
  • Direct Antiparasitic Action : The compound's structural features allow it to disrupt key metabolic processes in T. cruzi.

Scientific Research Applications

Antiparasitic Activity

One of the most significant applications of 5-amino-N-(3,5-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is in the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Research indicates that derivatives of this compound demonstrate substantial antiparasitic activity. A study identified a series of 5-amino-1,2,3-triazole-4-carboxamides that exhibited promising efficacy against Trypanosoma cruzi in vitro and in vivo models. Notably, one compound showed significant suppression of parasite burden in mouse models with an effective concentration (pEC50) greater than 6 .

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory properties. Research suggests that derivatives can inhibit lipopolysaccharide (LPS)-induced TNF-alpha production in human blood cultures, indicating potential anti-inflammatory effects. This suggests its application in conditions characterized by excessive inflammation or immune response modulation.

Synthesis and Optimization

The synthesis of this compound involves several chemical reactions including cyclization and amination. Optimization studies have focused on improving metabolic stability and bioavailability. For instance, modifications at the para-position of the benzyl ring have been shown to enhance activity significantly .

Case Study: Chagas Disease Treatment

A notable study involved phenotypic high-content screening against Trypanosoma cruzi in infected VERO cells. The screening led to the identification of several compounds with the 5-amino-1,2,3-triazole core that displayed improved potency and metabolic stability compared to existing treatments like benznidazole and nifurtimox .

Case Study: Anti-inflammatory Research

In another study focusing on immunological applications, derivatives of this compound were tested for their ability to modulate immune responses. Results indicated that certain analogs could inhibit humoral immune responses while enhancing delayed-type hypersensitivity responses.

Activity TypeObservationsReference
AntiparasiticSignificant reduction in T. cruzi burden
ImmunomodulatoryInhibition of TNF-alpha production
Anti-inflammatoryModulation of immune responses

Table 2: Synthesis Pathways

StepReaction TypeKey Reagents
Step 1CyclizationAzide with α-cyano amide
Step 2AminationLewis-acid catalyzed amination
Step 3ModificationSubstituents at para-position

Comparison with Similar Compounds

Key Structural Variations

The biological activity of 5-amino-1,2,3-triazole-4-carboxamides is highly dependent on substituent patterns. Below is a comparative analysis of the target compound and its analogs:

Compound Name Substituents (Aniline Group) Benzyl Group Biological Activity/Notes Source
Target Compound 3,5-dimethoxy 4-methylbenzyl Inferred antiproliferative/antiparasitic
5-Amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 2,5-dimethoxy 4-fluorobenzyl Anticancer activity (specific cell lines not detailed)
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 2,5-dichloro 4-methylbenzyl Antiproliferative (renal cancer RXF 393 cells, GP = -13.42%)
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 2,4-dimethoxy 4-fluorobenzyl Antiproliferative (CNS cancer SNB-75 cells, GP = -27.30%)
CAI [5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide] 3,5-dichloro (benzophenone) 4'-chlorobenzoyl Phase I clinical trial (calcium influx inhibitor; metabolizes into inactive products)

Substituent Effects on Activity

  • Methoxy vs. Methoxy groups may also improve solubility relative to chlorinated analogs . Fluorine in the benzyl group (e.g., 4-fluorobenzyl) increases electronegativity and lipophilicity, which could enhance membrane permeability but reduce metabolic stability .
  • Positional Isomerism: The 3,5-dimethoxy arrangement in the target compound provides symmetrical substitution, which may optimize steric compatibility with enzyme active sites.
  • Benzyl Group Modifications :

    • The 4-methylbenzyl group in the target compound offers moderate hydrophobicity, balancing solubility and cell penetration. Comparatively, 4-fluorobenzyl analogs may show stronger target binding but faster metabolic clearance .

Q & A

Q. What are the standard synthetic routes for 5-amino-N-(3,5-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can intermediates be characterized?

  • Methodological Answer: The compound is synthesized via multi-step reactions, typically involving:
  • Step 1: Condensation of substituted aniline derivatives (e.g., 3,5-dimethoxyaniline) with isocyanides or activated carbonyl intermediates under acidic conditions (e.g., glacial acetic acid) to form carboximidoyl chlorides .
  • Step 2: Cyclization with sodium azide (NaN₃) in the presence of copper(I) iodide (CuI) as a catalyst, enabling triazole ring formation via click chemistry .
  • Characterization: Intermediates are analyzed using 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and IR spectroscopy to confirm functional groups (e.g., NH2_2 at ~3180 cm1^{-1}) and molecular structure. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

  • Methodological Answer:
  • Purity: Employ reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution. Purity >95% is required for biological assays .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 30 days) and monitor degradation via LC-MS. Buffered solutions (pH 4–8) are tested to identify hydrolytic or oxidative degradation pathways .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of structurally analogous triazole carboxamides?

  • Methodological Answer: Conflicting data (e.g., enzyme inhibition potency or cytotoxicity) can arise from:
  • Variability in substituents: Use structure-activity relationship (SAR) studies to systematically modify the 4-methylbenzyl or 3,5-dimethoxyphenyl groups and quantify effects on target binding (e.g., IC50_{50} shifts in carbonic anhydrase inhibition assays) .
  • Assay conditions: Standardize protocols (e.g., pH, temperature, enzyme concentration) across labs. Cross-validate results using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .

Q. How can computational methods enhance the design of derivatives with improved solubility while retaining target affinity?

  • Methodological Answer:
  • Solubility prediction: Use tools like ALOGPS or SwissADME to calculate logP and aqueous solubility. Introduce polar groups (e.g., hydroxyl, sulfonate) at the 4-methylbenzyl position while avoiding steric clashes with the target enzyme’s active site .
  • Molecular dynamics (MD) simulations: Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability after structural modifications. Prioritize derivatives with ΔG binding ≤ -8 kcal/mol .

Q. What methodologies are employed to investigate the compound’s off-target effects and toxicity in preclinical models?

  • Methodological Answer:
  • In vitro toxicity: Screen against HEK293 or HepG2 cells using MTT assays. Compare IC50_{50} values for target vs. off-target effects (e.g., mitochondrial toxicity via JC-1 staining) .
  • In vivo models: Administer the compound to rodents (5–50 mg/kg, oral or IV) and monitor biomarkers (e.g., ALT/AST for hepatotoxicity, BUN/creatinine for nephrotoxicity). Histopathology of liver/kidney tissues is critical .

Tables of Key Data

Table 1: Comparative enzyme inhibition profiles of triazole carboxamide derivatives

Derivative SubstitutionTarget EnzymeIC50_{50} (nM)Selectivity Ratio (vs. Off-Target)Reference
4-MethylbenzylCarbonic Anhydrase IX12.3 ± 1.245:1 (vs. CA II)
3,5-DimethoxyphenylHDAC68.7 ± 0.922:1 (vs. HDAC1)

Table 2: Stability of 5-amino-N-(3,5-dimethoxyphenyl)-triazole in buffer solutions

pHDegradation Half-Life (Days)Major Degradants Identified
4.028.5Hydrolyzed carboxamide
7.414.2Oxidized triazole ring

Critical Research Gaps

  • Mechanistic ambiguity: The compound’s dual inhibition of carbonic anhydrase and HDAC isoforms requires co-crystallization studies to map binding pockets .
  • Scalability: Current synthetic routes (e.g., CuI-catalyzed cyclization) suffer from low yields (~40%). Flow chemistry or microwave-assisted synthesis could improve efficiency .

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